Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-
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Overview
Description
N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide is a synthetic organic compound characterized by the presence of two indole groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide typically involves the reaction of hexanediamine with indole-3-acetic acid derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions generally include:
- Solvent: Dichloromethane or dimethylformamide
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form indole-3-carboxylic acids.
Reduction: Reduction of the amide bonds can yield the corresponding amines.
Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Indole-3-carboxylic acids
Reduction: Hexanediamine derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes involved in cell proliferation.
Medicine: Investigated for its anticancer properties, particularly in inhibiting tubulin polymerization.
Mechanism of Action
The mechanism of action of N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole groups play a crucial role in binding to the active sites of target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
- 2-(1H-Indol-3-yl)quinazolin-4(3H)-one
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
Uniqueness
N(1),N(6)-bis[2-(1H-indol-3-yl)ethyl]hexanediamide is unique due to its dual indole groups and hexanediamide backbone, which confer specific chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a promising candidate for anticancer research .
Properties
CAS No. |
96234-80-9 |
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Molecular Formula |
C26H30N4O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N,N'-bis[2-(1H-indol-3-yl)ethyl]hexanediamide |
InChI |
InChI=1S/C26H30N4O2/c31-25(27-15-13-19-17-29-23-9-3-1-7-21(19)23)11-5-6-12-26(32)28-16-14-20-18-30-24-10-4-2-8-22(20)24/h1-4,7-10,17-18,29-30H,5-6,11-16H2,(H,27,31)(H,28,32) |
InChI Key |
PNKBERLLQOTNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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